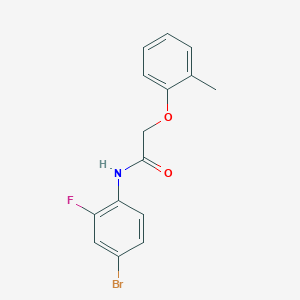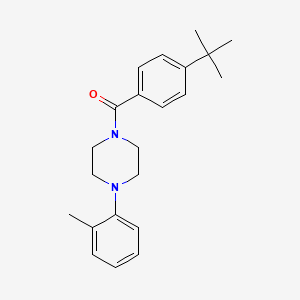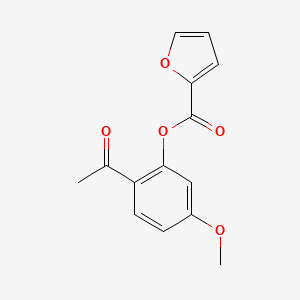![molecular formula C12H17NO3 B5868876 ethyl [2-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B5868876.png)
ethyl [2-(4-methoxyphenyl)ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [2-(4-methoxyphenyl)ethyl]carbamate, also known as AChE inhibitor, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a potent inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system.
Wirkmechanismus
The mechanism of action of ethyl [2-(4-methoxyphenyl)ethyl]carbamate involves the inhibition of ethyl [2-(4-methoxyphenyl)ethyl]carbamate. ethyl [2-(4-methoxyphenyl)ethyl]carbamate is responsible for breaking down acetylcholine in the nervous system, which regulates the levels of this neurotransmitter. By inhibiting ethyl [2-(4-methoxyphenyl)ethyl]carbamate, ethyl [2-(4-methoxyphenyl)ethyl]carbamate can increase the levels of acetylcholine, leading to a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl [2-(4-methoxyphenyl)ethyl]carbamate are primarily related to its inhibition of ethyl [2-(4-methoxyphenyl)ethyl]carbamate. By increasing the levels of acetylcholine in the nervous system, ethyl [2-(4-methoxyphenyl)ethyl]carbamate can lead to increased muscle contraction, improved memory and cognition, and other physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ethyl [2-(4-methoxyphenyl)ethyl]carbamate in lab experiments is its potency as an ethyl [2-(4-methoxyphenyl)ethyl]carbamate inhibitor. This makes it a useful tool compound for studying the role of ethyl [2-(4-methoxyphenyl)ethyl]carbamate in the nervous system. However, one limitation of using ethyl [2-(4-methoxyphenyl)ethyl]carbamate is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of lab animals and researchers.
Zukünftige Richtungen
For research involving ethyl [2-(4-methoxyphenyl)ethyl]carbamate include the development of new ethyl [2-(4-methoxyphenyl)ethyl]carbamate inhibitors, the use of ethyl [2-(4-methoxyphenyl)ethyl]carbamate in the treatment of neurological disorders, and further research into its safety and toxicity.
Synthesemethoden
Ethyl [2-(4-methoxyphenyl)ethyl]carbamate can be synthesized using a variety of methods, including the reaction of ethyl chloroformate with 4-methoxyphenethylamine. This reaction yields the intermediate ethyl [2-(4-methoxyphenyl)ethyl]carbamate, which can be further purified using chromatography. The purity of the final product can be confirmed using nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
Ethyl [2-(4-methoxyphenyl)ethyl]carbamate has been extensively studied for its potential use in scientific research. It is commonly used as a tool compound to study the role of ethyl [2-(4-methoxyphenyl)ethyl]carbamate in the nervous system. ethyl [2-(4-methoxyphenyl)ethyl]carbamate is an important enzyme that regulates the levels of acetylcholine, a neurotransmitter that is involved in a wide range of physiological processes, including muscle contraction, memory, and cognition. By inhibiting ethyl [2-(4-methoxyphenyl)ethyl]carbamate, ethyl [2-(4-methoxyphenyl)ethyl]carbamate can increase the levels of acetylcholine in the nervous system, which can lead to a variety of physiological effects.
Eigenschaften
IUPAC Name |
ethyl N-[2-(4-methoxyphenyl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-3-16-12(14)13-9-8-10-4-6-11(15-2)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDHJBXQEVWAJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [2-(4-methoxyphenyl)ethyl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-chlorophenyl)thio]-6-methoxy-3-nitro-1H-indole](/img/structure/B5868807.png)


![3-[1-(2-furylmethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5868830.png)

![ethyl 5'-methyl-4'-oxo-3',4'-dihydro-1'H-spiro[cycloheptane-1,2'-thieno[3,4-d]pyrimidine]-7'-carboxylate](/img/structure/B5868848.png)

![methyl 5-methyl-4-(methylthio)-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5868878.png)
![5-hydroxy-2,2-dimethyl-7-[(4-nitrobenzyl)oxy]-2,3-dihydro-4H-chromen-4-one](/img/structure/B5868884.png)
![tert-butyl [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate](/img/structure/B5868892.png)

![4-bromo-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5868905.png)
